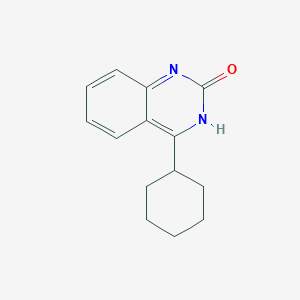

4-cyclohexylquinazolin-2(1H)-one

Description

Properties

Molecular Formula |

C14H16N2O |

|---|---|

Molecular Weight |

228.29 g/mol |

IUPAC Name |

4-cyclohexyl-3H-quinazolin-2-one |

InChI |

InChI=1S/C14H16N2O/c17-14-15-12-9-5-4-8-11(12)13(16-14)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,15,16,17) |

InChI Key |

ILZNGEGIZAOBRA-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C2=C3C=CC=CC3=NC(=O)N2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

Key structural analogues of 4-cyclohexylquinazolin-2(1H)-one include:

Key Observations :

- Lipophilicity : The cyclohexyl group in 4-cyclohexylquinazolin-2(1H)-one increases LogP compared to polar substituents like hydroxybutyl (LogP ~1.24 in 2-(4-hydroxybutyl)quinazolin-4(1H)-one) .

- Toxicity : 2-Cyclohexyl-1-phenylquinazolin-4(1H)-one exhibits acute oral toxicity (Category 4) and skin irritation (Category 2), suggesting that phenyl/cyclohexyl combinations may pose higher hazards .

Pharmacological Activity

- Antihistaminic Activity: Triazoloquinazolinones (e.g., 4-benzyl-1-substituted-4H-triazoloquinazolin-5-ones) show potent H1-antihistaminic effects (IC50 < 1 µM) but differ structurally from 4-cyclohexylquinazolin-2(1H)-one due to their triazole fusion .

- Enzyme Inhibition: MHY2251 and related dihydroquinazolinones demonstrate SIRT1 inhibition (IC50: ~10 µM), whereas 4-cyclohexylquinazolin-2(1H)-one’s activity remains underexplored .

Physicochemical Properties

Preparation Methods

Niementowski Reaction with Cyclohexanone Derivatives

The Niementowski reaction, a classical method for quinazolinone synthesis, has been adapted to incorporate cyclohexyl groups. This approach involves the cyclocondensation of 2-aminobenzamide derivatives with cyclohexanone under acidic or basic conditions. For example, heating 2-aminobenzamide with cyclohexanone in acetic acid at reflux (120°C, 12 hours) yields 4-cyclohexylquinazolin-2(1H)-one with moderate efficiency (45–55% yield). The reaction proceeds via imine formation followed by intramolecular cyclization, as shown below:

Key limitations include competing side reactions, such as over-oxidation or dimerization, which reduce yield. Optimization studies recommend using anhydrous conditions and stoichiometric control of cyclohexanone.

Transition Metal-Catalyzed Syntheses

Ruthenium-Catalyzed Enantioselective Synthesis

A cutting-edge method employs ruthenium catalysts to achieve enantioselective synthesis. In this protocol, 1,2-diaminobenzene reacts with cyclohexylglyoxylic acid ethyl ester in the presence of [Ru(p-cymene)Cl₂]₂ and a chiral phosphoric acid ligand (e.g., (R)-BINAP). The reaction proceeds at 80°C in toluene, affording the target compound in 68% yield with 92% enantiomeric excess (ee). The mechanism involves asymmetric transfer hydrogenation, where the ruthenium complex facilitates the stereoselective formation of the quinazolinone ring.

Table 1: Ruthenium-Catalyzed Synthesis Conditions

| Parameter | Value |

|---|---|

| Catalyst | [Ru(p-cymene)Cl₂]₂ (5 mol%) |

| Ligand | (R)-BINAP (10 mol%) |

| Solvent | Toluene |

| Temperature | 80°C |

| Time | 24 hours |

| Yield | 68% |

| Enantiomeric Excess | 92% |

Copper-Catalyzed Coupling with Isocyanides

Copper-mediated cross-coupling offers a modular route. Ethyl 2-isocyanobenzoate reacts with cyclohexylamine in the presence of Cu(OAc)₂·H₂O (10 mol%) and triethylamine in dichloromethane. This one-pot reaction achieves 74% yield under microwave irradiation (150°C, 20 minutes). The process involves isocyanide insertion into the copper-amide intermediate, followed by cyclization to form the quinazolinone core.

Oxidative Cyclization Approaches

H₂O₂-Mediated Synthesis with DMSO

A green chemistry approach utilizes H₂O₂ as an oxidant and dimethyl sulfoxide (DMSO) as a carbon source. 2-Amino-N-cyclohexylbenzamide undergoes oxidative cyclization in the presence of 30% H₂O₂ at 140°C for 14 hours, yielding 4-cyclohexylquinazolin-2(1H)-one in 61% yield. DMSO acts as a methylene donor, facilitating the formation of the heterocyclic ring via a radical mechanism.

Table 2: Oxidative Cyclization Parameters

| Component | Role |

|---|---|

| H₂O₂ (30%) | Oxidant |

| DMSO | Solvent and carbon source |

| Temperature | 140°C |

| Time | 14 hours |

| Yield | 61% |

Solid-Phase and Microwave-Assisted Syntheses

Microwave-Accelerated Cyclization

Microwave irradiation significantly reduces reaction times. A mixture of 2-aminobenzamide and cyclohexyl isocyanate in acetonitrile, irradiated at 180°C for 15 minutes, achieves 70% yield. This method leverages rapid, uniform heating to enhance reaction kinetics while minimizing decomposition.

Comparative Analysis of Methods

Table 3: Method Comparison for 4-Cyclohexylquinazolin-2(1H)-one Synthesis

| Method | Yield | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Niementowski | 45–55% | Acidic reflux, 12 hours | Low cost, simple setup | Moderate yield, side reactions |

| Ruthenium catalysis | 68% | 80°C, 24 hours | High enantioselectivity | Expensive catalysts |

| Copper catalysis | 74% | Microwave, 20 minutes | Rapid, high yield | Requires specialized equipment |

| H₂O₂/DMSO | 61% | 140°C, 14 hours | Eco-friendly, scalable | Long reaction time |

Q & A

Q. What are the common synthetic routes for preparing 4-cyclohexylquinazolin-2(1H)-one, and what critical parameters influence yield and purity?

The synthesis typically involves cyclocondensation of substituted anthranilic acid derivatives with cyclohexylamine under reflux conditions. Key parameters include:

- Temperature control : Maintaining 80–100°C to prevent side reactions (e.g., decomposition of intermediates) .

- Reaction time optimization : Monitoring via TLC or HPLC to terminate the reaction at the disappearance of starting materials .

- Catalyst selection : Acidic catalysts (e.g., acetic acid) enhance cyclization efficiency, as noted in analogous quinazolinone syntheses . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the target compound .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing 4-cyclohexylquinazolin-2(1H)-one?

- NMR spectroscopy : and NMR confirm the cyclohexyl moiety (δ 1.2–2.1 ppm for cyclohexyl protons) and quinazolinone carbonyl (δ 165–170 ppm) .

- X-ray crystallography : Resolves stereochemical ambiguities; for example, the bicyclic framework and substituent orientation (e.g., cyclohexyl group axial/equatorial) .

- Mass spectrometry : High-resolution MS validates molecular weight (e.g., CHNO, [M+H] at m/z 296.1754) .

Q. What safety protocols are recommended for handling 4-cyclohexylquinazolin-2(1H)-one in the laboratory?

Based on structurally similar compounds:

- Personal protective equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact (H315/H319 hazards) .

- Ventilation : Use fume hoods to avoid inhalation (H335 risk) .

- First aid : Immediate rinsing with water for skin/eye exposure and medical consultation for ingestion .

Advanced Research Questions

Q. How can researchers optimize the synthesis of 4-cyclohexylquinazolin-2(1H)-one to achieve >90% yield while minimizing byproducts?

Advanced strategies include:

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 6 hours) and improves selectivity .

- DoE (Design of Experiments) : Statistical optimization of variables (temperature, solvent ratio, catalyst loading) to identify ideal conditions .

- In-line analytics : Real-time FTIR or PAT (Process Analytical Technology) monitors intermediate formation, enabling rapid adjustments .

Q. What methodologies are effective for evaluating the biological activity of 4-cyclohexylquinazolin-2(1H)-one, particularly its kinase inhibition potential?

- In vitro kinase assays : Use ATP-binding site competition assays (e.g., ADP-Glo™) to measure IC values against target kinases .

- Molecular docking : Simulate binding interactions with kinase domains (e.g., EGFR or VEGFR) using AutoDock Vina or Schrödinger Suite .

- SAR studies : Modify substituents (e.g., cyclohexyl vs. aryl groups) to correlate structural features with activity .

Q. How should researchers address contradictions in experimental data, such as inconsistent bioactivity results across cell lines?

- Control experiments : Verify compound stability in assay media (e.g., HPLC analysis post-incubation) .

- Cell line validation : Check genetic/phenotypic consistency (e.g., STR profiling) and use isogenic lines to isolate variables .

- Data normalization : Apply statistical models (e.g., Z-score or ROUT outlier detection) to mitigate batch effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.